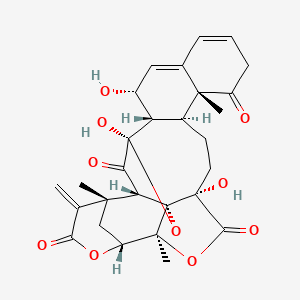

Isophysalin A

Description

Properties

IUPAC Name |

(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,14-15,17-19,29,34-35H,1,7-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26+,27+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACVUYYDSXFEJW-HFEQLSJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=O)CC=CC7=CC6O)C)O)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@]5(C(=O)O3)O)[C@]7(C(=O)CC=CC7=C[C@H]6O)C)O)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isophysalin A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin A is a naturally occurring steroid belonging to the withanolide class of compounds. These intricate molecules, isolated from various members of the Solanaceae family, have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological effects, with a focus on its impact on key cellular signaling pathways.

Natural Source of this compound

The primary natural source of this compound is the plant Physalis alkekengi L. var. franchetii (Mast.) Makino, commonly known as the Chinese lantern.[1][2] This perennial plant, belonging to the Solanaceae family, is characterized by its bright orange-red, lantern-like calyces that enclose the fruit. While various parts of the plant contain physalins, the calyces are the most abundant source.[1][3]

A study involving the analysis of a physalin-rich extract from the dried calyces of P. alkekengi var. franchetii revealed the presence of this compound, among other physalins.[1]

Quantitative Data

The concentration of individual physalins can vary depending on the plant's geographical origin, stage of maturity, and the specific extraction and purification methods employed. One study quantified the relative abundance of major physalins in an extract from the calyces of P. alkekengi var. franchetii.

| Compound | Relative Percentage in Extract (%) |

| Physalin O | 52.06 |

| Physalin A | 26.03 |

| Physalin L | 12.92 |

| Physalin G | 2.66 |

| This compound | 1.33 |

| Table 1: Relative percentage of major physalins in a dichloromethane fraction of an ethanolic extract from the calyces of Physalis alkekengi var. franchetii, as determined by UPLC-MS.[1] |

Experimental Protocols

General Extraction of Physalins from Physalis alkekengi

This protocol describes a general method for obtaining a physalin-rich extract from the calyces of P. alkekengi.

Materials:

-

Dried calyces of Physalis alkekengi var. franchetii

-

95% Ethanol (EtOH)

-

Petroleum ether

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dried calyces (10 kg) are subjected to reflux extraction with an eight-fold volume of 95% EtOH three times.[1]

-

The combined ethanolic extracts are concentrated under vacuum to yield a crude extract (approximately 830 g).[1]

-

The crude extract is redissolved in 1 L of water and then partitioned successively with petroleum ether (3 x 1 L) and dichloromethane (3 x 1 L).[1]

-

The dichloromethane fraction, which is enriched with physalins, is collected and concentrated to yield the final extract (approximately 160 g).[1]

Chromatographic Separation and Isolation of this compound (Proposed Method)

Further purification of this compound from the physalin-rich extract requires chromatographic techniques. While a specific protocol for this compound is not detailed in the reviewed literature, a combination of chromatographic methods is typically employed for the separation of individual physalins.[4][5]

Materials:

-

Physalin-rich dichloromethane extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)

Procedure:

-

Silica Gel Column Chromatography: The dichloromethane extract is subjected to silica gel column chromatography. Elution is performed with a gradient of increasing polarity, for instance, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient. Fractions are collected and monitored by TLC.

-

Fraction Pooling: Fractions with similar TLC profiles, particularly those showing a spot corresponding to the expected polarity of this compound, are pooled together.

-

Preparative HPLC: The pooled fractions are further purified by preparative or semi-preparative HPLC on a C18 column. A suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, is used for elution.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Physalins, including the closely related Physalin A, have demonstrated significant anti-inflammatory properties.[6][7] This activity is primarily attributed to their ability to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Physalin A has been shown to block the degradation of IκBα and the nuclear translocation of p65, thereby inhibiting the NF-κB signaling pathway.[6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades involving p38, JNK, and ERK, is another critical regulator of cellular responses to external stimuli, including inflammation. Some studies suggest that the anti-inflammatory effects of physalins may also involve the suppression of the JNK and p38 signaling pathways.[7][8] However, other evidence indicates that the primary anti-inflammatory action of Physalin A is independent of the MAPK pathway.[6] Further research is needed to fully elucidate the specific effects of this compound on this pathway.

Conclusion

This compound, a withanolide sourced from the calyces of Physalis alkekengi, represents a promising natural compound for further investigation in the field of drug discovery. Its ability to modulate key inflammatory pathways, such as the NF-κB pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a foundation for the isolation and further characterization of this compound, paving the way for more extensive preclinical and clinical evaluation. Future research should focus on optimizing isolation procedures to improve yields and conducting comprehensive studies to fully delineate its mechanism of action and therapeutic potential.

References

- 1. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physalin A attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Isophysalin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Isophysalin A, a naturally occurring physalin found in plants of the Physalis genus. It details the discovery, methods of isolation and purification, physicochemical properties, and known mechanisms of action, with a focus on its impact on cellular signaling pathways.

Introduction to this compound

This compound is a member of the physalin family, a group of highly oxygenated C28 seco-steroids characterized by a unique 13,14-seco-16,24-cycloergostane skeleton. These compounds are predominantly found in the Physalis genus (Solanaceae family) and are known for a wide array of potent biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. This compound, like other physalins, has garnered interest in the scientific community for its potential as a therapeutic agent, particularly in oncology and inflammatory diseases.

Discovery and Natural Occurrence

This compound is a recognized constituent of several Physalis species, most notably Physalis alkekengi L. var. franchetii (Mast.) Makino. It is one of over 58 different physalin metabolites that have been isolated from the calyxes and berries of this plant. While the broader class of physalins was first isolated in the mid-20th century, this compound has been identified in subsequent phytochemical investigations aiming to characterize the full spectrum of withanolides within these plants. It is often isolated alongside other major components like physalin A, physalin O, and physalin L.

Physicochemical and Quantitative Data

The structural elucidation of this compound has been primarily accomplished through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS). The quantitative yield can vary based on the plant part, maturity, and extraction method.

| Property | Data | Source |

| Molecular Formula | C₂₈H₃₂O₁₁ | [1] |

| Exact Mass | 567.1834 g/mol | [1] |

| Typical Yield | ~1.33% of the dichloromethane fraction of an ethanolic extract from P. alkekengi var. franchetii calyces. | [2] |

| Spectroscopic Data | Characterized by ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC). Specific chemical shift data is available in specialized phytochemical literature. | [3][4] |

Experimental Protocols: Isolation and Purification

The following is a representative multi-stage protocol for the isolation and purification of this compound from Physalis plant material, synthesized from established methodologies for physalin extraction.

Stage 1: Extraction

-

Plant Material Preparation : Air-dry the calyces of Physalis alkekengi var. franchetii and grind them into a coarse powder.

-

Solvent Extraction :

-

Weigh 10 kg of the dried powder.

-

Place the powder in a large vessel and add an eight-fold volume of 95% ethanol (EtOH).

-

Heat the mixture under reflux for 2 hours.

-

Filter the mixture while hot and collect the ethanolic extract.

-

Repeat the reflux extraction process two more times with fresh 95% EtOH on the plant residue to ensure exhaustive extraction.

-

-

Concentration : Combine the three ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract (approx. 830 g).[2]

Stage 2: Solvent Partitioning

-

Redissolve : Suspend the crude extract in 1 L of distilled water.

-

Petroleum Ether Wash : Perform a liquid-liquid extraction with 1 L of petroleum ether three times to remove non-polar constituents like fats and chlorophyll. Discard the petroleum ether fractions.

-

Dichloromethane (DCM) Extraction : Extract the remaining aqueous layer three times with 1 L of dichloromethane (CH₂Cl₂). Physalins will partition into the organic DCM layer.

-

Concentration : Combine the DCM fractions and evaporate the solvent under vacuum to yield the DCM fraction enriched with physalins (approx. 160 g).[2]

Stage 3: Chromatographic Purification

-

Silica Gel Column Chromatography :

-

Subject the DCM fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting from 100% CHCl₃ and gradually increasing the polarity by adding MeOH.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., CHCl₃:MeOH 95:5).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Pool fractions containing this compound (as identified by TLC comparison with a standard, if available).

-

Further purify these pooled fractions using a C18 reverse-phase preparative HPLC column.

-

Use a mobile phase gradient, typically consisting of acetonitrile (ACN) and water.

-

Monitor the elution at a suitable wavelength (e.g., 220 nm) to isolate the pure compound.

-

-

Final Step : Lyophilize the purified fraction to obtain this compound as a solid. Confirm purity and structure using analytical HPLC, HRMS, and NMR.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly in the context of cancer biology. Its mechanism of action involves the modulation of key cellular signaling pathways that are critical for cell survival, proliferation, and inflammation.

Inhibition of the STAT3/IL-6 Pathway in Cancer Stem Cells

Recent research has highlighted this compound as a potent inhibitor of breast cancer stem cells (BCSCs).[1][5] This activity is primarily mediated through the disruption of the STAT3 and Interleukin-6 (IL-6) signaling axis, which is a crucial pathway for the self-renewal and survival of cancer stem cells.

The key mechanisms include:

-

Reduction of STAT3 Phosphorylation : this compound decreases the levels of both total and, more importantly, phosphorylated STAT3 (p-STAT3) in the cytosol and nucleus.[1][5] STAT3 is a transcription factor that, when activated by phosphorylation, translocates to the nucleus to promote the expression of genes involved in cell survival and proliferation.

-

Inhibition of STAT3 DNA Binding : By reducing p-STAT3 levels, this compound effectively prevents the transcription factor from binding to its target DNA sequences.[1]

-

Downregulation of IL-6 : The compound reduces both the mRNA and secreted protein levels of IL-6.[1][6] Since IL-6 is a primary upstream activator of the JAK/STAT3 pathway, this action creates a negative feedback loop, further suppressing STAT3 activation.

This targeted inhibition leads to a reduction in the BCSC population (specifically the CD44high/CD24low subpopulation), decreased mammosphere formation, and induction of apoptosis in these cells.[1]

Putative Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. Many physalins are potent inhibitors of this pathway.[7][8] While studies specifically detailing this compound's effect on NF-κB are less common than for other physalins like Physalin A and B, its established anti-inflammatory properties strongly suggest it also targets this pathway.[9] The likely mechanism involves:

-

Inhibition of IκBα Degradation : Physalins can prevent the phosphorylation and subsequent ubiquitination of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Prevention of NF-κB Nuclear Translocation : By stabilizing the NF-κB/IκBα complex, the translocation of the active NF-κB dimer (typically p65/p50) to the nucleus is blocked, preventing the transcription of pro-inflammatory genes like TNF-α, IL-1β, and COX-2.[7]

Conclusion and Future Perspectives

This compound is a bioactive steroid from the Physalis genus with significant therapeutic potential. Its well-defined mechanism of inhibiting the STAT3/IL-6 signaling pathway makes it a compelling candidate for further investigation in the development of targeted therapies against cancer stem cells. The detailed isolation protocols available allow for its consistent procurement for research purposes. Future studies should focus on completing the physicochemical characterization, exploring its specific effects on the NF-κB pathway, and evaluating its efficacy and safety in preclinical animal models to pave the way for potential clinical applications.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three New Physalins from Physalis Alkekengi L. var. franchetii (Mast.) Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three New Physalins from Physalis Alkekengi L. var. franchetii (Mast.) Makino [mdpi.com]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Isophysalin A: A Technical Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin A, a naturally occurring steroidal lactone, has emerged as a compound of interest in oncology research. Extracted from plants of the Physalis genus, this molecule has demonstrated potent anti-cancer properties, particularly against cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis. This technical guide provides a comprehensive overview of the known mechanism of action of this compound in cancer cells, with a focus on its impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts.

Core Mechanism of Action: Targeting Cancer Stem Cell Pathways

Current research indicates that this compound's primary anticancer activity stems from its ability to inhibit the stemness of cancer cells. This is achieved through the modulation of critical signaling pathways that govern self-renewal, proliferation, and survival of CSCs.

Inhibition of the STAT3/IL-6 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Interleukin-6 (IL-6) signaling axis is a cornerstone of cancer stem cell maintenance. This compound has been shown to effectively disrupt this pathway.[1][2][3][4]

-

STAT3 Inactivation: this compound reduces the total and nuclear protein levels of both STAT3 and its activated, phosphorylated form (p-STAT3).[1][2][3][4] This leads to a decrease in the DNA binding activity of STAT3, a critical step for the transcription of its target genes.[1][2][3][4]

-

Downregulation of IL-6 and IL-8: The compound also decreases the mRNA and secreted levels of IL-6 and IL-8, which are upstream activators of the STAT3 pathway, thus breaking a key feedback loop that promotes CSC self-renewal.[1][2][3][4]

The inhibition of the STAT3/IL-6 pathway by this compound leads to a cascade of anti-cancer effects, including the induction of apoptosis in breast cancer stem cells (BCSCs) and the suppression of CSC-specific gene expression, such as c-myc, Oct4, and Nanog.[1][2]

Caption: this compound's inhibition of the STAT3/IL-6 signaling pathway in cancer stem cells.

Potential Involvement of Other Signaling Pathways

While the inhibitory effect of this compound on the STAT3/IL-6 pathway is well-documented, research on related physalin compounds suggests that other key cancer-related pathways may also be affected.

-

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation, which is closely linked to cancer progression. This compound is suggested to inhibit the IL-6/STAT3/NF-κB signaling feedback loop.[1] Furthermore, a related compound, Physalin F, has been shown to suppress NF-κB activation in renal carcinoma cells.[1][5]

-

PI3K/Akt and MAPK Pathways: Physalin F has also been demonstrated to down-regulate the PI3K/Akt and MAPK signaling pathways in non-small cell lung cancer cells.[2] Physalin A has been shown to inhibit MAPK signaling and block the PI3K/AKT/mTOR signaling pathway in certain contexts.

-

Induction of Reactive Oxygen Species (ROS): Physalin F and Physalin A have been reported to induce the generation of Reactive Oxygen Species (ROS) in cancer cells.[1][5] Elevated ROS levels can lead to oxidative stress and trigger apoptotic cell death.[1][5]

Further investigation is required to definitively determine the direct effects of this compound on these pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value (24h) |

| MDA-MB-231 | Breast Cancer | 351 µM[1][2] |

| MCF-7 | Breast Cancer | 355 µM[1][2] |

Table 2: Effects of this compound on Breast Cancer Stem Cell (BCSC) Properties

| Parameter | Cell Line | Treatment | Result |

| CD44high/CD24low Population | MDA-MB-231 | This compound | Reduction from 90.4% to 67.6%[1] |

| Late Apoptotic Cell Population | MDA-MB-231 derived mammospheres | This compound | Increase from 9.8% to 36.9%[1] |

| Colony Formation | MDA-MB-231, MCF-7 | 150 µM this compound | Reduced[1][2] |

| Cell Migration | MDA-MB-231, MCF-7 | 150 µM this compound | Reduced[1][2] |

| Mammosphere Formation | MDA-MB-231, MCF-7 | This compound | Inhibited[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTS Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Procedure:

-

Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150, 200, 300, and 400 µM) for 24 hours.[1][2]

-

Add MTS reagent to each well and incubate for a specified period (typically 1-4 hours).

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Mammosphere Formation Assay

-

Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.

-

Procedure:

-

Culture single-cell suspensions of breast cancer cells in ultra-low attachment plates.

-

Use serum-free medium supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement.

-

Treat the cells with this compound.

-

Incubate for 5-10 days to allow for mammosphere formation.

-

Count the number of mammospheres (typically >50 µm in diameter) under a microscope.

-

Calculate the sphere-forming efficiency.

-

Caption: Workflow for the mammosphere formation assay.

Western Blotting

-

Objective: To determine the protein expression levels of STAT3 and p-STAT3.

-

Procedure:

-

Lyse this compound-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against STAT3, p-STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of CSC-related genes (c-myc, Oct4, Nanog) and IL-6.

-

Procedure:

-

Isolate total RNA from cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To assess the DNA-binding activity of STAT3.

-

Procedure:

-

Prepare nuclear extracts from this compound-treated and untreated cells.

-

Synthesize and label a DNA probe containing the STAT3 binding consensus sequence with a radioactive or fluorescent tag.

-

Incubate the nuclear extracts with the labeled probe in a binding buffer.

-

For supershift assays, add a STAT3-specific antibody to the reaction mixture.

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography or fluorescence imaging. A "shifted" band indicates protein-DNA binding.

-

Conclusion

This compound demonstrates significant anti-cancer potential, primarily through the inhibition of the STAT3/IL-6 signaling pathway in cancer stem cells. This leads to reduced CSC self-renewal and proliferation, and induction of apoptosis. While its effects on other cancer-related pathways such as NF-κB, PI3K/Akt, and MAPK are plausible based on studies of related compounds, further direct investigation is warranted. The data and protocols presented in this guide provide a solid foundation for continued research into the therapeutic applications of this compound.

References

- 1. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Isophysalin A: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin A, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary molecular targets of this compound include key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). By modulating these pathways, this compound effectively reduces the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. Natural products, with their vast structural diversity, represent a promising source of new therapeutic leads. This compound, a member of the withanolide class of steroids, has emerged as a compound of interest due to its significant anti-inflammatory activities. This guide will detail the scientific evidence supporting the anti-inflammatory effects of this compound.

Mechanism of Action: Inhibition of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of two central signaling pathways: the NF-κB and MAPK pathways. These pathways are critical regulators of the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.

This compound has been shown to directly target the IKKβ subunit, a critical component of the IKK complex. By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of its target genes.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory mediators. While the direct targets of this compound within the MAPK pathway are still under investigation, studies on related physalins suggest that it may inhibit the phosphorylation and activation of key MAPK components, thereby contributing to its overall anti-inflammatory effect.

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the available quantitative data.

| Inflammatory Mediator | Assay Type | Cell Line | Stimulant | This compound Concentration | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) | Griess Assay | Macrophages | LPS | 20 µM | Inhibition observed | |

| Interleukin-6 (IL-6) | ELISA | Breast Cancer Stem Cells | - | Not specified | Reduction observed | [1] |

| Interleukin-8 (IL-8) | ELISA | Breast Cancer Stem Cells | - | Not specified | Reduction observed | [2] |

Note: Specific IC50 values for this compound's anti-inflammatory effects are not yet widely reported in the literature. Further research is required to establish a more comprehensive quantitative profile.

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) are commonly used to model inflammation in vitro.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Cell Viability Assay

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.

-

Principle: Viable cells with active metabolism reduce MTT to a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Figure 3: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay

-

Method: The Griess assay is a colorimetric method used to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured.

-

Procedure:

-

Collect the cell culture supernatant after treatment with this compound and LPS.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Method: Sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Principle: A capture antibody specific for the cytokine of interest is coated on a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the cytokine. A substrate is added that is converted by the enzyme into a colored product, and the absorbance is measured.

-

Procedure:

-

Coat a 96-well plate with a capture antibody.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Incubate and wash.

-

Add a biotinylated detection antibody.

-

Incubate and wash.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance.

-

Western Blot Analysis for Signaling Proteins

-

Method: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38).

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

-

Procedure:

-

Lyse the cells to extract proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent by targeting key signaling pathways, particularly the NF-κB pathway. The available data indicates its ability to reduce the production of pro-inflammatory mediators. However, to fully elucidate its therapeutic potential, further research is warranted. Future studies should focus on:

-

Comprehensive Quantitative Analysis: Determining the IC50 values of this compound for a wider range of inflammatory mediators in various cell types.

-

In-depth Mechanistic Studies: Identifying the specific molecular targets of this compound within the MAPK and other relevant signaling pathways.

-

In Vivo Efficacy and Safety: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases and assessing its pharmacokinetic and toxicological profiles.

A more complete understanding of the anti-inflammatory properties of this compound will be crucial for its potential development as a novel therapeutic for inflammatory conditions.

References

Technical Guide: The Inhibitory Effect of Isophysalin A on the STAT3/IL-6 Signaling Pathway in Breast Cancer Stem Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isophysalin A, a natural compound, has demonstrated significant potential as an inhibitor of breast cancer stem cells (BCSCs) by targeting the STAT3/IL-6 signaling pathway.[1][2] Research indicates that this compound effectively suppresses the proliferation, migration, and stem-like characteristics of breast cancer cells.[1] This technical document provides a comprehensive overview of the mechanism of action, quantitative effects, and the experimental methodologies used to determine the impact of this compound on the crucial STAT3/IL-6 signaling axis. The information presented herein is intended to support further research and drug development initiatives in oncology, particularly in the context of targeting cancer stem cells.

The STAT3/IL-6 Signaling Pathway and this compound's Mechanism of Action

The Interleukin-6 (IL-6) signaling cascade is a critical pathway in numerous cellular processes, including immune response, inflammation, and cell proliferation.[3][4] In the context of oncology, the aberrant activation of this pathway, particularly through the Signal Transducer and Activator of Transcription 3 (STAT3), is linked to tumor progression and the maintenance of cancer stem cells.[3][5]

The signaling process is initiated when IL-6 binds to its receptor, leading to the activation of Janus kinases (JAKs).[3][6] JAKs then phosphorylate STAT3, prompting its dimerization and translocation into the nucleus, where it acts as a transcription factor for genes involved in cell survival, proliferation, and angiogenesis.[3][5]

This compound exerts its anti-cancer effects by intervening in this pathway. Evidence strongly suggests that this compound inhibits the STAT3/IL-6 signaling cascade, leading to the suppression of BCSC properties.[1] The compound has been shown to reduce the total and nuclear protein levels of both STAT3 and its phosphorylated form (p-STAT3), decrease the DNA binding activity of STAT3, and lower the messenger RNA (mRNA) and secretion levels of IL-6.[1]

Caption: this compound inhibits the IL-6/STAT3 pathway at multiple points.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various assays, primarily using the MDA-MB-231 and MCF-7 human breast cancer cell lines.[1] The key findings are summarized below.

Table 1: Cytotoxicity and Anti-Stemness Effects of this compound

| Parameter | Cell Line | Result | Concentration / Condition | Citation |

| IC₅₀ Value | MDA-MB-231 | 351 µM | 24-hour treatment | [1] |

| MCF-7 | 355 µM | 24-hour treatment | [1] | |

| Colony Formation | MDA-MB-231 & MCF-7 | Reduction | 150 µM | [1] |

| Cell Migration | MDA-MB-231 & MCF-7 | Reduction | 150 µM | [1] |

| Mammosphere Formation | MDA-MB-231 & MCF-7 | Inhibition | Not specified | [1] |

| CD44high/CD24low Population | MDA-MB-231 | Decrease from 90.4% to 67.6% | 24-hour treatment | [1] |

| Apoptosis (Late Stage) | MDA-MB-231 Mammospheres | Increase from 9.8% to 36.9% | Not specified |

Table 2: Molecular Effects of this compound on the STAT3/IL-6 Pathway

| Target Molecule / Process | Effect Observed | Citation |

| STAT3 (Total Protein) | Reduction in total and nuclear levels | [1] |

| p-STAT3 (Phosphorylated) | Reduction in total and nuclear levels | [1] |

| STAT3 DNA Binding | Reduced | [1] |

| IL-6 mRNA Levels | Reduced | [1] |

| IL-6 Secretion Levels | Reduced | [1] |

| IL-8 mRNA & Secretion | Reduced | [1] |

| c-myc, Oct4, Nanog (CSC Genes) | Inhibited gene expression |

Experimental Protocols

The following section details the key methodologies employed to investigate the effects of this compound. These protocols are based on the study "this compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling".[1][2]

References

- 1. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]

- 2. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-6-induced JAK2/STAT3 signaling pathway in endothelial cells is suppressed by hemodynamic flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Isophysalin A: A Technical Guide to its Interaction with the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophysalin A, a steroidal lactone belonging to the physalin family of natural products, has emerged as a molecule of significant interest in the field of inflammation research. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action. The evidence presented herein highlights the potential of this compound as a modulator of NF-κB-mediated inflammation and a candidate for further investigation in the development of novel anti-inflammatory therapeutics.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a naturally occurring seco-steroid isolated from plants of the Physalis genus. Like other physalins, it possesses a unique cage-shaped structure that is believed to be crucial for its biological activities. The NF-κB family of transcription factors are central mediators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.

The aberrant activation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, making it a prime target for therapeutic intervention. This compound has demonstrated potent anti-inflammatory properties, and its mechanism of action is primarily attributed to its ability to suppress the NF-κB signaling pathway.

Quantitative Data on the Inhibition of NF-κB Signaling

While specific quantitative data for this compound's direct inhibition of the NF-κB pathway is still emerging in the scientific literature, studies on closely related physalins provide valuable insights into the potential potency of this class of compounds. The following tables summarize the available quantitative data for physalins that share structural similarities with this compound.

Table 1: Inhibition of NF-κB Activation by Physalins

| Compound | Cell Line | Stimulus | Assay | IC50 (µM) | Reference |

| Physalin A | HeLa | TNF-α | Luciferase Reporter | - | [1] |

| Physalin B | HeLa | TNF-α | Luciferase Reporter | 6.07 | [1] |

Note: Specific IC50 value for Physalin A was not provided in the cited source, but it was shown to have inhibitory activity.

Table 2: Inhibition of IκBα Phosphorylation by Physalins

| Compound | Cell Line | Stimulus | Assay | IC50 (µM) | Reference |

| Physalin A | HeLa | TNF-α | ELISA | - | [1] |

| Physalin B | HeLa | TNF-α | ELISA | >100 | [1] |

Note: Specific IC50 value for Physalin A was not provided in the cited source, but it was shown to have weak inhibitory activity on IκBα phosphorylation.

Table 3: Inhibition of Nitric Oxide (NO) Production by this compound and Related Physalins

| Compound | Cell Line | Stimulus | Assay | IC50 (µM) | Reference |

| This compound | RAW 264.7 | LPS | Griess Assay | - | [2] |

| Physalin A | RAW 264.7 | LPS | Griess Assay | - | [2] |

| Physalin O | RAW 264.7 | LPS | Griess Assay | - | [2] |

Note: While the study demonstrated significant inhibition of NO production by this compound, Physalin A, and Physalin O, specific IC50 values were not reported.

Mechanism of Action: Targeting the IKK Complex

The primary mechanism by which this compound is proposed to inhibit the NF-κB signaling pathway is through the direct alkylation of the IκB kinase β (IKKβ) subunit.[2] This covalent modification is thought to occur via a Michael addition reaction, a characteristic of compounds possessing an α,β-unsaturated ketone moiety, which is present in this compound.[2] By alkylating key cysteine residues on IKKβ, this compound can allosterically inhibit its kinase activity. This prevents the phosphorylation of IκBα, thereby blocking its subsequent degradation and consequently sequestering NF-κB in the cytoplasm.

The diagram below illustrates the proposed mechanism of this compound's interaction with the canonical NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the interaction of this compound with the NF-κB signaling pathway. These protocols are based on standard techniques employed in the field.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control, typically DMSO) for a specified time (e.g., 1-2 hours) before stimulation with an NF-κB activator such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired duration.

Western Blot Analysis for IκBα Degradation and p65 Phosphorylation

This technique is used to quantify the protein levels of IκBα and phosphorylated p65.

Caption: A typical workflow for Western blot analysis.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10-12% polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) at appropriate dilutions.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

Immunofluorescence Staining for p65 Nuclear Translocation

This method visualizes and quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.

-

Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.

-

Treatment: Cells are treated with this compound and/or LPS as described in section 4.1.

-

Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Cells are blocked with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Cells are incubated with an anti-p65 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted on glass slides and imaged using a fluorescence or confocal microscope.

-

Quantification: The percentage of cells with nuclear p65 staining is determined by counting at least 100 cells per condition in multiple random fields.

Luciferase Reporter Gene Assay for NF-κB Transcriptional Activity

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, cells are treated with this compound and/or LPS.

-

Cell Lysis: Cells are lysed using a passive lysis buffer.

-

Luciferase Assay: Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion and Future Directions

This compound demonstrates significant potential as an inhibitor of the NF-κB signaling pathway. The proposed mechanism of action, involving the direct alkylation and subsequent inhibition of the IKKβ subunit, provides a solid foundation for its anti-inflammatory effects. While quantitative data for this compound is still emerging, the information available for structurally related physalins suggests a potent inhibitory capacity.

Future research should focus on several key areas:

-

Quantitative Characterization: Determining the precise IC50 values of this compound for the inhibition of NF-κB activation, IκBα degradation, and p65 nuclear translocation is crucial for a comprehensive understanding of its potency.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases will be essential to translate the in vitro findings to a physiological context.

-

Target Specificity: Further studies are needed to confirm the direct interaction between this compound and IKKβ and to investigate potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its activity and could lead to the development of even more potent and selective inhibitors.

References

A Technical Guide to the Biological Activities of Isophysalin A and its Comparison with Other Physalins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Isophysalin A, a naturally occurring seco-steroid, in comparison to other prominent members of the physalin family. Physalins, isolated primarily from plants of the Physalis genus, are known for their diverse and potent pharmacological properties, including anticancer, anti-inflammatory, immunomodulatory, and antiparasitic effects.[1][2][3] This document collates quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of the therapeutic potential of these compounds.

Comparative Anticancer Activity

Physalins have demonstrated significant cytotoxic activity across a range of cancer cell lines.[1] this compound, in particular, has been identified as a potent inhibitor of breast cancer stem cells (BCSCs), a subpopulation of cells responsible for tumor initiation, metastasis, and therapeutic resistance.[4]

Cytotoxicity and Proliferation Inhibition

This compound inhibits the proliferation of breast cancer cells, with IC50 values of 351 µM for MDA-MB-231 and 355 µM for MCF-7 cells after 24 hours of treatment.[4] It also effectively reduces colony formation and cell migration. In comparison, other physalins, such as B, D, and F, have shown potent cytotoxic activities, often at lower micromolar concentrations, against various cancer cell lines including lung, breast, and colon cancer.[1][5][6] For instance, Physalin B and F exhibited IC50 values ranging from 0.4 to 1.92 µM in large cell lung carcinoma (CORL23) and human breast cancer (MCF-7) cells.[1] Physalin D has also been shown to be more active than Physalin B in certain cancer cell lines.[5][7]

Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Physalins in Cancer Cell Lines

| Physalin | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | MDA-MB-231 | Breast Cancer | 351 µM | [4] |

| MCF-7 | Breast Cancer | 355 µM | [4] | |

| Physalin A | A549, H292, H1975, H358, H460 | Non-small cell lung cancer | Not specified, but showed antiproliferative effect | [1][8] |

| Physalin B | MCF-7, MDA-MB-231, T-47D | Breast Cancer | Significant reduction in viability | [9] |

| HGC-27 | Gastric Cancer | Significant inhibition of proliferation | [10] | |

| Various | Various | 0.58 to 15.18 µg/mL | [5] | |

| Physalin D | Various | Various | 0.28 to 2.43 µg/mL | [5] |

| Five tumor cell lines | Various | Superior to cisplatin | [11] | |

| Physalin F | A498, ACHN, UO-31 | Renal Carcinoma | Significant cytotoxicity | [12] |

| CORL23, MCF-7 | Lung, Breast Cancer | 0.4–1.92 µM | [1] |

Mechanisms of Anticancer Action & Signaling Pathways

The anticancer effects of physalins are mediated through various signaling pathways, often leading to apoptosis, cell cycle arrest, and inhibition of cancer stemness.

This compound: The primary mechanism of this compound in breast cancer involves the inhibition of Breast Cancer Stem Cell (BCSC) properties. It achieves this by suppressing the STAT3/IL-6 signaling pathway .[4] this compound reduces the total and nuclear protein levels of STAT3 and its phosphorylated form, inhibits STAT3 DNA binding, and decreases the levels of IL-6 and IL-8. This leads to a reduction in the CD44high/CD24low BCSC subpopulation, inhibition of mammosphere formation, and induction of apoptosis.[4]

References

- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physalin - Wikipedia [en.wikipedia.org]

- 3. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]

- 5. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Physalin B inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Three New Physalins from Physalis Alkekengi L. var. franchetii (Mast.) Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Isophysalin A in Targeting Breast Cancer Stem Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents that can effectively target the root of cancer malignancy and recurrence—cancer stem cells (CSCs)—is a paramount challenge in oncology. Emerging evidence has highlighted the potential of natural compounds in this arena. This technical guide delves into the anticancer properties of Isophysalin A, a steroidal lactone, against breast cancer stem cells (BCSCs). It provides a comprehensive summary of the current scientific findings, detailing the experimental methodologies, presenting quantitative data, and illustrating the molecular pathways involved.

Introduction to this compound and its Anticancer Activity

This compound is a naturally occurring physalin extracted from plants of the Physalis genus. Recent studies have illuminated its role as a potent inhibitor of cancer stem cells, particularly in the context of breast cancer.[1][2] Research indicates that this compound can suppress the key characteristics of BCSCs, including their self-renewal capacity and tumorigenicity, thereby offering a promising avenue for the development of novel breast cancer therapies.[1][2]

In Vitro Efficacy of this compound against Breast Cancer Cells and Stem Cells

A series of in vitro experiments have demonstrated the inhibitory effects of this compound on both bulk breast cancer cells and the BCSC subpopulation. These effects are dose-dependent and impact several critical cellular processes.

2.1. Inhibition of Cell Viability and Colony Formation

This compound has been shown to inhibit the viability of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for different cell lines. Furthermore, the ability of this compound to suppress the long-term proliferative potential of these cells has been confirmed through colony formation assays.[3]

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

| MDA-MB-231 | 351 |

| MCF-7 | 355 |

Data extracted from in vitro studies on the effect of this compound on breast cancer cell viability.

2.2. Suppression of Breast Cancer Stem Cell Properties

The hallmark of CSCs is their ability to form three-dimensional spherical clusters in non-adherent culture conditions, known as mammospheres. This compound has demonstrated a significant ability to inhibit the formation and growth of these mammospheres, indicating its potential to target the self-renewal capacity of BCSCs.

Moreover, this compound treatment leads to a reduction in the proportion of cells expressing the characteristic BCSC surface markers, CD44high/CD24low.[2] This specific cell population is widely recognized to be enriched with BCSCs. Treatment with this compound was found to decrease the CD44high/CD24low subpopulation in MDA-MB-231 cells from 90.4% to 67.6%.[2]

This compound also induces programmed cell death, or apoptosis, in BCSCs. Studies have shown an increase in the late apoptotic cell subpopulation of MDA-MB-231-derived mammospheres from 9.8% to 36.9% following treatment with this compound.[2]

Table 2: Effect of this compound on Breast Cancer Stem Cell Properties

| Parameter | Effect of this compound | Quantitative Change |

| Mammosphere Formation | Inhibition | Significant reduction in number and size |

| CD44high/CD24low Population | Reduction | From 90.4% to 67.6% |

| Apoptosis | Induction | Increase in late apoptotic cells from 9.8% to 36.9% |

Summary of the key findings on the impact of this compound on BCSC characteristics.[2]

Molecular Mechanism of Action: Targeting the Stat3/IL-6 Signaling Pathway

The anticancer effects of this compound in BCSCs are attributed to its ability to modulate specific intracellular signaling pathways. The Signal Transducer and Activator of Transcription 3 (Stat3) and Interleukin-6 (IL-6) signaling axis has been identified as a key target.[1][2]

This compound has been shown to inhibit the total and nuclear protein levels of both Stat3 and its phosphorylated, active form (p-Stat3).[1][2] This inhibition, in turn, reduces the DNA binding activity of Stat3, a critical step for the transcription of its target genes.[1][2] Furthermore, this compound treatment leads to a decrease in the mRNA and protein levels of IL-6 and IL-8, which are cytokines known to promote cancer stemness through the activation of the Stat3 pathway.[1][2]

Diagram 1: Proposed Signaling Pathway of this compound in Breast Cancer Stem Cells

Caption: this compound inhibits the Stat3/IL-6 signaling pathway in BCSCs.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of these findings, detailed methodologies for the key experiments are outlined below.

4.1. Cell Culture and Reagents

Human breast cancer cell lines MDA-MB-231 and MCF-7 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

4.2. Cell Viability Assay (MTS Assay)

Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. Cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, where the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to a control group.

4.3. Colony Formation Assay

A low number of cells are seeded in 6-well plates and treated with this compound. The cells are allowed to grow for an extended period (e.g., 1-2 weeks), after which the colonies are fixed, stained with crystal violet, and counted.

4.4. Mammosphere Formation Assay

Single cells are plated in ultra-low attachment plates with a serum-free mammosphere culture medium. Cells are treated with this compound, and the formation of mammospheres is monitored. The number and size of the mammospheres are quantified after a set incubation period.

4.5. Flow Cytometry for CD44/CD24 Analysis

Cells are treated with this compound for 24 hours, harvested, and then stained with fluorescently labeled antibodies against CD44 and CD24. The percentage of CD44high/CD24low cells is determined using a flow cytometer.[2]

4.6. Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is evaluated using an Annexin V-FITC and Propidium Iodide (PI) staining kit. Following treatment with this compound, cells are stained and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

4.7. Western Blotting

Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against Stat3, p-Stat3, and a loading control (e.g., β-actin), followed by incubation with a secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.

4.8. Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells, and complementary DNA (cDNA) is synthesized. qRT-PCR is performed using specific primers for IL-6, IL-8, and housekeeping genes (e.g., β-actin) to quantify the relative mRNA expression levels.[5]

4.9. Electrophoretic Mobility Shift Assay (EMSA)

Nuclear extracts are prepared from treated and untreated cells. The extracts are incubated with a labeled DNA probe containing the Stat3 binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized to assess the DNA binding activity of Stat3.

Diagram 2: General Experimental Workflow for a Pre-clinical study

Caption: Workflow for evaluating this compound's effect on BCSCs.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound is a promising natural compound with the ability to target breast cancer stem cells. Its mechanism of action, centered on the inhibition of the Stat3/IL-6 signaling pathway, provides a solid foundation for its further development as a therapeutic agent. Future research should focus on in vivo studies to validate these findings in animal models of breast cancer. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and specific derivatives of this compound. The ultimate goal is to translate these preclinical findings into effective clinical strategies for the treatment of breast cancer, particularly for preventing recurrence and metastasis driven by the resilient population of breast cancer stem cells.

References

- 1. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Isophysalin A as a potential therapeutic agent for inflammatory diseases

Isophysalin A: A Potential Therapeutic Agent for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or toxic compounds.[1] While acute inflammation is a vital defense mechanism for healing and tissue repair, its dysregulation can lead to chronic inflammatory conditions, which are implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1][2] Key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes.[1][3][4] The search for novel therapeutic agents that can safely and effectively modulate these pathways is a cornerstone of modern drug discovery.

This compound, a naturally occurring secosteroid isolated from plants of the Physalis genus, has emerged as a compound of interest due to the established anti-inflammatory properties of the broader physalin family.[5][6] Physalins have demonstrated significant immunomodulatory and anti-inflammatory effects in various preclinical models.[6][7] This technical guide provides a comprehensive overview of the current understanding of this compound and related physalins as potential anti-inflammatory agents, focusing on their mechanisms of action, relevant quantitative data, and detailed experimental protocols for their evaluation.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of physalins, including the potential action of this compound, are primarily attributed to their ability to suppress the NF-κB and MAPK signaling cascades. These pathways are commonly activated by inflammatory stimuli like bacterial lipopolysaccharide (LPS).[5][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal mediator of inflammatory responses.[9] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11][12] This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[3][9]

Physalins have been shown to exert their anti-inflammatory effects by blocking this cascade. They can suppress the degradation of IκBα, which consequently prevents the nuclear translocation of the active NF-κB p65 subunit.[6] This blockade effectively shuts down the downstream production of key inflammatory mediators.

Caption: this compound potentially inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), represents another critical set of signaling pathways in inflammation.[4] These kinases are activated by phosphorylation in response to extracellular stimuli and regulate the production of inflammatory cytokines and mediators.[4][8] Inhibition of MAPK phosphorylation is a key strategy for controlling inflammation. Physalin A has been shown to inhibit the IL-1β-induced activation of MAPK pathways, suggesting a similar mechanism may be employed by this compound.[8][13]

Caption: this compound may inhibit the phosphorylation of key MAPK proteins.

Quantitative Data on Anti-Inflammatory Activity

While extensive quantitative data specifically for this compound's anti-inflammatory activity is still emerging, studies on closely related physalins provide valuable benchmarks. The following table summarizes key findings for physalins in relevant in vitro models.

| Assay/Model | Cell Line | Parameter Measured | Compound | Concentration / IC50 | Result | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 | NO Levels | Cajanin (positive control) | IC50 = 19.38 µM | Potent Inhibition | [14] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 | NO Levels | Physalin Analogs | IC50 = 0.32–4.03 µM | Significant Inhibition | [15] |

| Cytokine Production | LPS-stimulated RAW264.7 | IL-6 Levels | Cajanin (positive control) | IC50 = 7.78 µM | Potent Inhibition | [14] |

| Cytokine Production | LPS-stimulated RAW264.7 | TNF-α Levels | Cajanin (positive control) | IC50 = 26.82 µM | Potent Inhibition | [14] |

| Cytotoxicity Assay | MDA-MB-231 cells | Cell Viability | This compound | IC50 = 351 µM | Moderate Cytotoxicity | [16][17] |

| Cytotoxicity Assay | MCF-7 cells | Cell Viability | This compound | IC50 = 355 µM | Moderate Cytotoxicity | [16][17] |

| NF-κB Inhibition | HeLa cells | NF-κB Activity | Physalin B | 16 µM | Inhibition Observed | [15] |

| NF-κB Inhibition | HeLa cells | NF-κB Activity | Physalin F | 8 µM | Inhibition Observed | [15] |

Note: Data for Cajanin is included as a reference from a study evaluating isoflavonoids in a similar experimental system. Data for physalin analogs from reference[15] indicates the potent activity within this compound class. The cytotoxicity data for this compound provides context for determining appropriate concentrations for anti-inflammatory assays.

Experimental Protocols

Detailed and reproducible protocols are critical for evaluating potential therapeutic agents. The following sections outline standard methodologies for assessing the anti-inflammatory effects of this compound in vitro.

General Experimental Workflow

A typical workflow for in vitro screening involves culturing an appropriate cell line, pre-treating with the test compound, inducing an inflammatory response, and subsequently measuring key inflammatory markers and cell viability.

Caption: A standard workflow for in vitro anti-inflammatory screening.

Protocol 1: Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a standard model for LPS-induced inflammation.[5]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seeding: Plate cells at a density of 1 x 10⁶ cells/well in 6-well plates for protein/RNA analysis or 5 x 10⁴ cells/well in 96-well plates for viability and NO assays. Allow cells to adhere overnight.

-

Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for the desired period (e.g., 24 hours for cytokine/NO measurement, shorter times for signaling protein phosphorylation).[18]

Protocol 2: Cell Viability (MTS/MTT Assay)

-

Purpose: To determine the cytotoxic concentration range of this compound and ensure that observed anti-inflammatory effects are not due to cell death.[19]

-

Procedure: Following the treatment period, add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated, non-stimulated control cells.